molecular formula C10H20 B12559560 4-Methylnon-3-ene CAS No. 184170-89-6

4-Methylnon-3-ene

Cat. No.: B12559560
CAS No.: 184170-89-6
M. Wt: 140.27 g/mol
InChI Key: CZXAETGPUZREJJ-UHFFFAOYSA-N
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Description

4-Methylnon-3-ene is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. Its molecular formula is C10H20, and it is characterized by a methyl group attached to the fourth carbon of a nonene chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylnon-3-ene can be synthesized through several methods. One common approach involves the alkylation of 1-octene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, this compound can be produced via catalytic dehydrogenation of 4-methylnonane. This process involves the use of metal catalysts such as platinum or palladium at elevated temperatures. The dehydrogenation reaction is highly efficient and allows for the large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Methylnon-3-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-methylnon-3-one using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of this compound in the presence of a palladium catalyst results in the formation of 4-methylnonane.

    Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond to form dihalogenated products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Chlorine (Cl2) or bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).

Major Products

    Oxidation: 4-Methylnon-3-one.

    Reduction: 4-Methylnonane.

    Substitution: 4,5-Dichloro-4-methylnonane or 4,5-Dibromo-4-methylnonane.

Scientific Research Applications

4-Methylnon-3-ene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of pheromones and other signaling molecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 4-Methylnon-3-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, during hydrogenation, the double bond interacts with hydrogen gas in the presence of a palladium catalyst, leading to the addition of hydrogen atoms and the formation of a saturated alkane. The molecular targets and pathways involved in its biological applications are still under investigation.

Comparison with Similar Compounds

4-Methylnon-3-ene can be compared with other alkenes such as 4-Methyl-2-nonene and 4-Methyl-1-nonene. These compounds share similar structural features but differ in the position of the double bond. The unique position of the double bond in this compound gives it distinct reactivity and properties, making it valuable for specific applications.

List of Similar Compounds

  • 4-Methyl-2-nonene
  • 4-Methyl-1-nonene
  • 3-Methyl-1-nonene
  • 5-Methyl-2-nonene

Properties

CAS No.

184170-89-6

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

4-methylnon-3-ene

InChI

InChI=1S/C10H20/c1-4-6-7-9-10(3)8-5-2/h8H,4-7,9H2,1-3H3

InChI Key

CZXAETGPUZREJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=CCC)C

Origin of Product

United States

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